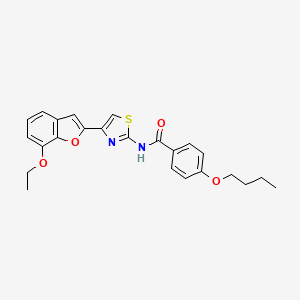

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

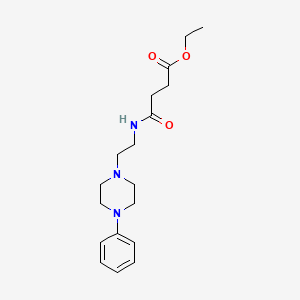

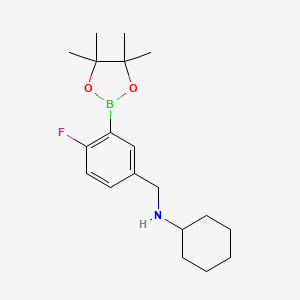

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a type of organoboronic acid ester. Organoboronic acids and their esters are widely used in organic chemistry for the synthesis of various organic compounds. The pinacol ester group in the molecule is a protecting group for the boronic acid, which can be removed under certain conditions to reveal the boronic acid .

Synthesis Analysis

The synthesis of organoboronic acids and their esters typically involves the reaction of an organohalide with a boron compound. In the case of 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, the compound could potentially be synthesized by reacting a suitable 5-(N-Cyclohexylaminomethyl)-2-fluorophenyl halide with a boron compound .Molecular Structure Analysis

The molecular structure of 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester would consist of a phenyl ring substituted with a fluorine atom at the 2-position and a cyclohexylaminomethyl group at the 5-position. The phenyl ring would also be attached to a boronic acid pinacol ester group .Chemical Reactions Analysis

Organoboronic acids and their esters are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboronic acid or ester with an organohalide in the presence of a palladium catalyst .Scientific Research Applications

Catalysis and Synthesis

- Nickel-Catalyzed Borylation of Polyfluoroarenes : This compound is used in the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation (Zhou et al., 2016).

- Palladium or Iron-Catalyzed Cross-Coupling : Utilized in the synthesis of arylboronic acid pinacol esters through a cross-coupling reaction of aryl fluorides, compatible with various functional groups (Zhao et al., 2018).

Phosphorescence and Solid-State Chemistry

- Phosphorescent Properties : Simple arylboronic esters, including this compound, show phosphorescence in the solid state at room temperature, which is unusual for organic molecules without heavy atoms (Shoji et al., 2017).

Analytical Chemistry

- Analysis of Highly Reactive Ester : Used in the Suzuki coupling reaction, posing unique analytical challenges due to facile hydrolysis, necessitating unconventional approaches for analysis (Zhong et al., 2012).

- Hydrolysis Susceptibility : Studied for its hydrolysis kinetics at physiological pH, important for pharmacological considerations (Achilli et al., 2013).

Polymer and Material Science

- Synthesis of Poly(ester-amide)s : Used in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, which have potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

- Suzuki-Miyaura Condensation Polymerization : Involved in the synthesis of boronate-terminated π-conjugated polymers, showcasing its utility in polymeric material synthesis (Nojima et al., 2016).

Miscellaneous Applications

- Solid-State Protection Chemistry : Reacts with various compounds in the solid state to form cyclic phenylboronic amides or esters, demonstrating its versatility in synthetic chemistry (Kaupp et al., 2003).

Future Directions

properties

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-14(10-11-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXNNPQSUYOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CCCCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)